Product packaging for 4-Tert-butylcyclohexane-1,2-diol(Cat. No.:CAS No. 67027-80-9)

4-Tert-butylcyclohexane-1,2-diol

Cat. No.: B13104254
CAS No.: 67027-80-9
M. Wt: 172.26 g/mol
InChI Key: YQUNEXSJGIVACX-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1,2-diol is a chiral organic compound with the molecular formula C10H20O2 . This cyclohexane derivative, specifically the (1R,2R,4S) stereoisomer, has a molecular weight of 172.26 g/mol and features two hydroxyl groups in a 1,2-relationship (vicinal diol) on a cyclohexane ring that is substituted with a tert-butyl group at the 4-position . The tert-butyl group imposes significant conformational constraints on the cyclohexane ring, making this compound and its derivatives valuable for studying steric and stereoelectronic effects . With an estimated topological polar surface area of 40.5 Ų and a calculated LogP of 1.8, this molecule presents interesting physicochemical properties for research into membrane permeability and environmental fate . Its primary research value lies in its application as a key chiral building block and ligand in asymmetric synthesis . The vicinal diol moiety allows it to serve as a precursor for the synthesis of more complex chiral structures or to be used in the preparation of catalysts for stereoselective transformations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B13104254 4-Tert-butylcyclohexane-1,2-diol CAS No. 67027-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67027-80-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-tert-butylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,11-12H,4-6H2,1-3H3

InChI Key

YQUNEXSJGIVACX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)O)O

Origin of Product

United States

The Broader Context: Significance of Cyclohexane 1,2 Diols in Organic Chemistry

Cyclohexane-1,2-diols, also known as vicinal diols on a cyclohexane (B81311) framework, are a class of compounds with considerable importance in contemporary organic chemistry. Their rigid and well-defined three-dimensional structure makes them invaluable as chiral building blocks and synthons in the construction of complex molecules. The spatial orientation of the two hydroxyl groups provides a predictable platform for inducing stereoselectivity in a wide range of chemical reactions. This is particularly crucial in the synthesis of pharmaceuticals and natural products, where a specific stereoisomer is often responsible for the desired biological activity. orgsyn.org

Furthermore, chiral cyclohexane-1,2-diols serve as precursors for the development of chiral ligands used in asymmetric catalysis. By coordinating to a metal center, these ligands create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the formation of a single desired enantiomer. orgsyn.org The synthetic accessibility of cyclohexane-1,2-diols, for instance, through the dihydroxylation of cyclohexene (B86901), further enhances their utility in synthetic organic chemistry. masterorganicchemistry.comchemistrysteps.com Both cis- and trans-isomers of cyclohexane-1,2-diol can be synthesized, and they can undergo reactions like pinacol-like rearrangements, highlighting their versatile reactivity. libretexts.org

A Conformational Anchor: the Role of the 4 Tert Butyl Moiety

A key feature of 4-tert-butylcyclohexane-1,2-diol is the presence of the tert-butyl group at the C-4 position. This bulky substituent has a profound and well-documented influence on the conformational behavior of the cyclohexane (B81311) ring. Due to its large size, the tert-butyl group experiences severe steric hindrance when in an axial position. khanacademy.org This steric strain is so significant that the cyclohexane ring is effectively "locked" into a single chair conformation where the tert-butyl group occupies an equatorial position to minimize these unfavorable interactions. khanacademy.org

This conformational locking has significant implications for the reactivity and properties of the molecule. By restricting the ring's ability to undergo chair-flips, the tert-butyl group fixes the relative orientations of other substituents on the ring. masterorganicchemistry.comkhanacademy.org For instance, in a cis-1,2-disubstituted cyclohexane, one substituent will be axial and the other equatorial, while in a trans-isomer, both can be either diequatorial or diaxial. The presence of the equatorial tert-butyl group at C-4 forces a strong preference for one of these arrangements, thereby influencing the stereochemical outcome of reactions at other positions on the ring. In some cases, the steric strain imposed by multiple bulky groups can even force the cyclohexane ring to adopt a non-chair conformation, such as a twist-boat, to find a lower energy state. skku.eduntu.edu.sg

Academic and Research Significance of 4 Tert Butylcyclohexane 1,2 Diol

Synthetic Routes to 4-Tert-butylcyclohexane-1,2-diols

Diastereoselective Dihydroxylation of 4-Tert-butylcyclohexene

The direct dihydroxylation of an alkene is a primary method for synthesizing 1,2-diols, also known as vicinal diols or glycols. This process involves the addition of two hydroxyl groups across the double bond. For 4-tert-butylcyclohexene, this reaction is stereospecific, leading to the syn-addition of the hydroxyl groups. This means both hydroxyl groups add to the same face of the double bond, resulting exclusively in the formation of cis-4-tert-butylcyclohexane-1,2-diol. masterorganicchemistry.comlibretexts.org

Common reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). masterorganicchemistry.com Both reagents proceed through a concerted mechanism involving a cyclic intermediate. libretexts.org While effective, KMnO₄ is a powerful oxidizing agent and can sometimes lead to overoxidation and cleavage of the resulting diol, resulting in lower yields. libretexts.org Osmium tetroxide is a more reliable and milder reagent for achieving high yields of the cis-diol. masterorganicchemistry.com The reaction with OsO₄ first forms a cyclic osmate ester, which is then hydrolyzed to yield the diol. libretexts.org

Regioselective Ring-Opening of Epoxides Derived from 4-Tert-butylcyclohexene

An alternative and complementary route to the diol involves a two-step sequence: epoxidation of the alkene followed by ring-opening of the resulting epoxide. This method is particularly important for accessing the trans-diol isomer.

First, 4-tert-butylcyclohexene is treated with a peroxy acid (e.g., m-CPBA) to form 4-tert-butylcyclohexene oxide. The subsequent ring-opening of this epoxide can be catalyzed by either acid or base. Under these conditions, the nucleophile (water) attacks one of the epoxide carbons, leading to the formation of a diol. According to the Fürst-Plattner rule for cyclohexene (B86901) oxides, the nucleophilic attack preferentially occurs in a trans-diaxial manner. nih.gov This stereoelectronic requirement dictates that the incoming nucleophile and the leaving group (the epoxide oxygen) adopt an anti-periplanar arrangement, which in a cyclohexane (B81311) system corresponds to a diaxial orientation. This results in the formation of trans-4-tert-butylcyclohexane-1,2-diol. libretexts.orgnih.gov

The regioselectivity of the ring-opening can be influenced by substituents on the cyclohexane ring. nih.gov However, for the unsubstituted 4-tert-butylcyclohexene oxide, acid-catalyzed hydrolysis reliably yields the trans-diol product.

Reduction-Based Strategies for Diol Formation

Reduction of the corresponding α-hydroxy ketone or diketone provides another pathway to 4-tert-butylcyclohexane-1,2-diols. The reduction of 4-tert-butylcyclohexanone (B146137) with various metal hydride reagents is a well-studied transformation that yields 4-tert-butylcyclohexanol. orgsyn.orgtamu.edu A similar strategy can be applied starting from a suitable precursor to generate the 1,2-diol.

For instance, the reduction of 4-tert-butylcyclohexane-1,2-dione can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of the reduction—that is, the ratio of cis to trans diol products—is highly dependent on the reducing agent used and the reaction conditions. The use of sterically hindered reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), can significantly influence the facial selectivity of the hydride attack on the carbonyl groups, thereby favoring one diastereomer over the other. tamu.edu The reduction of 4-tert-butylcyclohexanone with NaBH₄ typically produces a mixture of cis and trans alcohols, while more sterically demanding reagents like L-Selectride can provide high stereoselectivity. tamu.edu This principle extends to the reduction of diones to diols.

Catalytic Systems in this compound Synthesis

Osmium-Catalyzed Dihydroxylation Protocols

Due to the high cost and toxicity of stoichiometric osmium tetroxide, catalytic versions of the dihydroxylation reaction have been developed and are now standard practice. libretexts.org In these protocols, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant. scispace.com The co-oxidant's role is to reoxidize the reduced osmium(VI) species back to the active osmium(VIII) state, allowing the catalytic cycle to continue. scispace.com

Commonly used co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). scispace.comresearchgate.net The use of NMO is prevalent in many laboratory-scale syntheses. scispace.com For asymmetric dihydroxylation, chiral ligands, often derived from cinchona alkaloids like dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), are used. The commercially available "AD-mix" reagents contain the osmium catalyst, the co-oxidant (K₃[Fe(CN)₆]), a base, and a chiral ligand [(DHQD)₂PHAL for AD-mix-β or (DHQ)₂PHAL for AD-mix-α], providing a convenient method for enantioselective dihydroxylation. scispace.com While typically used for generating chiral diols from prochiral alkenes, these systems are also highly effective for the simple diastereoselective syn-dihydroxylation of substrates like 4-tert-butylcyclohexene.

Recent advancements have explored alternative co-oxidants and reaction conditions, such as using molecular oxygen or air, to create more environmentally benign and atom-efficient processes. researchgate.net Protocols operating under near-neutral pH have also been developed to accommodate base-sensitive substrates. arkat-usa.org

Catalyst SystemCo-oxidantKey FeatureTypical Product Stereochemistry
Catalytic OsO₄N-Methylmorpholine N-oxide (NMO)Common lab-scale procedure for syn-dihydroxylation. scispace.comcis-diol
AD-mix (e.g., AD-mix-β)Potassium ferricyanide (K₃[Fe(CN)₆])Enables asymmetric dihydroxylation with chiral ligands. scispace.comcis-diol
Catalytic OsO₄Molecular Oxygen (O₂) or AirMore environmentally friendly "green" chemistry approach. researchgate.netcis-diol
Catalytic OsO₄ / K₂S₂O₈Potassium persulfate (K₂S₂O₈) / Na₂HPO₄Allows for dihydroxylation under near-neutral conditions. arkat-usa.orgcis-diol

Palladium-Catalyzed Diol Transformations

While osmium is the dominant metal for the direct synthesis of 1,2-diols from alkenes, palladium catalysis is more commonly associated with transformations of diols or their derivatives, rather than their de novo synthesis from an alkene. However, palladium-catalyzed reactions are crucial in synthetic organic chemistry and can involve diols as substrates or products in various contexts.

For example, palladium catalysts are used in the dicarbonylation of alkenes where a diol can act as a nucleophile to form diesters. researchgate.net In such a reaction, a diol like trans-cyclohexane-1,2-diol could be reacted with an alkene and carbon monoxide in the presence of a palladium catalyst to produce a novel diester. researchgate.net

Furthermore, palladium catalysis is instrumental in the functionalization of C-H bonds. While not a direct synthesis of this compound, methods have been developed for the palladium-catalyzed oxidation of C(sp³)–H bonds. nih.gov In principle, such strategies could be envisioned for the functionalization of a pre-existing alcohol, although this is not a standard route to the target diol. Palladium is also famously used in coupling reactions, such as the Stille coupling, which can involve vinyl triflates derived from ketones like 4-tert-butylcyclohexanone, a precursor in some diol synthesis strategies. researchgate.net

An in-depth examination of the stereoselective synthesis of this compound reveals sophisticated strategies employed by chemists to control the three-dimensional arrangement of atoms. The ability to selectively produce specific stereoisomers—diastereomers (cis/trans) and enantiomers (R/S)—is crucial in many areas of chemical synthesis. This article focuses on the methodologies developed to govern the stereochemical outcome in the preparation of this compound isomers.

Reaction Mechanisms and Chemical Reactivity of 4 Tert Butylcyclohexane 1,2 Diol and Its Derivatives

Oxidation Reactions of Vicinal Diols

The oxidation of alcohols is a cornerstone transformation in organic synthesis. For molecules containing multiple hydroxyl groups, such as vicinal diols (1,2-diols), the challenge lies in achieving chemoselectivity—the selective oxidation of one alcohol group over another. stanford.edu This is particularly difficult as diols are susceptible to overoxidation and oxidative cleavage of the carbon-carbon bond. stanford.edu The development of catalytic systems that can selectively convert vicinal diols to valuable α-hydroxyketones under mild conditions is a significant area of research. nih.gov

The chemoselective oxidation of vicinal diols to α-hydroxyketones presents a synthetic challenge due to the potential for overoxidation or C-C bond cleavage. stanford.edu Research using catalytic systems, such as those based on manganese or palladium, has shown success in achieving this transformation for a range of 1,2-diols. stanford.edunih.gov

In the specific case of 4-tert-butylcyclohexane-1,2-diol isomers, studies have demonstrated the feasibility of this selective mono-oxidation. stanford.edu However, the stereochemical arrangement of the hydroxyl groups plays a critical role in the reaction's efficiency. The conformationally locked nature of the cyclohexane (B81311) ring, dictated by the large tert-butyl group, allows for a clear investigation of how diol geometry affects reactivity. stanford.edu While certain isomers can be effectively oxidized to the corresponding α-hydroxyketone, others, like the trans-diaxial diol, show markedly low reactivity under the same conditions. stanford.edu This highlights that the ability of the substrate to interact with the catalyst in a specific orientation is paramount for a successful reaction.

A number of catalytic systems have been developed for the selective oxidation of alcohols. A notable example is the use of a cationic palladium complex, [(neocuproine)Pd(OAc)]₂(OTf)₂, which effectively catalyzes the selective oxidation of vicinal diols to α-hydroxyketones. stanford.edu This system can utilize either benzoquinone or molecular oxygen (O₂) as the terminal oxidant. stanford.edu

Kinetic and deuterium-labeling studies of this palladium-catalyzed system suggest a mechanism involving the following key steps:

Coordination of the diol to the palladium center.

Formation of isomeric palladium(II) alkoxides.

Reversible β-hydride elimination from a palladium alkoxide to form a palladium hydride species and the ketone product.

Turnover-limiting displacement of the α-hydroxyketone product by the terminal oxidant (e.g., benzoquinone). stanford.edu

This mechanism underscores the importance of the β-hydride elimination step, which is common in palladium-catalyzed alcohol oxidations.

The stereochemistry of the diol substrate is a critical factor in palladium-catalyzed oxidation, with experimental evidence pointing to the necessity of diol chelation for an efficient reaction. stanford.edu Chelation is the formation of two or more coordinate bonds between a metal ion and a single ligand (in this case, the diol).

Studies on the isomers of this compound provide compelling evidence for this requirement. The trans-diaxial isomer, where the two hydroxyl groups are held rigidly on opposite sides of the ring and are unable to simultaneously coordinate to the palladium center, is found to be largely unreactive. stanford.edu In contrast, isomers where the hydroxyl groups can adopt a syn-clinal (gauche) relationship, allowing for chelation, are viable substrates for oxidation. This demonstrates that the ability of the diol to form a chelating complex with the palladium catalyst is a prerequisite for effective oxidation to the α-hydroxyketone product. stanford.edu

The desymmetrization of achiral meso-diols is a powerful strategy for synthesizing chiral oxygen-containing building blocks. nih.gov Oxidative desymmetrization, which converts a meso-diol into a single enantiomer of a chiral α-hydroxyketone, is a particularly valuable subclass of these reactions. nih.govresearchgate.net

A conceptually distinct and recently developed strategy for this transformation involves catalytic enantioselective hydrogen atom abstraction (HAT). nih.gov In this approach:

A chiral catalyst, such as one derived from a cinchona alkaloid, is oxidized in a single-electron transfer step.

The oxidized catalyst performs an enantiodetermining hydrogen atom abstraction from one of the two enantiotopic hydroxyl groups of the meso-diol.

This generates a desymmetrized ketyl radical intermediate.

The intermediate reacts with an oxidant (like O₂ or diisopropyl azodicarboxylate) before an in-situ elimination yields the final chiral α-hydroxyketone product. nih.gov

This method allows for the creation of up to four stereocenters in a single operation and highlights the synthetic potential of enantioselective HAT. nih.gov Other approaches to desymmetrization have employed dinuclear zinc catalysts or organocatalysts for asymmetric acylation, which, while not an oxidation, similarly differentiate between enantiotopic hydroxyl groups. organic-chemistry.orgorganic-chemistry.org

Elimination Reactions Involving 4-Tert-butylcyclohexane Derivatives

The 4-tert-butylcyclohexyl system is a classic substrate for studying the stereochemical requirements of elimination reactions. The large tert-butyl group preferentially occupies the equatorial position, which effectively locks the conformation of the cyclohexane ring. libretexts.orglibretexts.org This conformational rigidity prevents the ring-flipping that is common in other cyclohexane derivatives, allowing for a clear distinction between the reactivity of axial and equatorial substituents.

Elimination reactions, which form alkenes from alkyl halides or tosylates, primarily proceed through two distinct mechanisms: bimolecular (E2) and unimolecular (E1). iitk.ac.in The stereochemical arrangement of the leaving group and the reacting hydrogen atom is a critical factor that often determines which pathway is favored and what product is formed, especially in rigid cyclic systems. libretexts.orgchemistrysteps.com

E2 Pathway: The E2 mechanism is a concerted, one-step process that requires a specific spatial arrangement of the leaving group and a β-hydrogen. For the reaction to proceed efficiently, these two groups must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond (a 180° dihedral angle). masterorganicchemistry.com In a cyclohexane chair conformation, this translates to a strict requirement for both the leaving group and the β-hydrogen to be in axial positions. libretexts.orgchemistrysteps.com

cis-4-tert-butylcyclohexyl derivatives: In the cis-isomer, the leaving group (e.g., Br, Cl, OTs) occupies an axial position to accommodate the equatorial tert-butyl group. This geometry places it anti-periplanar to two axial β-hydrogens, fulfilling the stereoelectronic requirement for E2 elimination. Consequently, the cis-isomer undergoes a relatively fast E2 reaction when treated with a strong base. libretexts.orglibretexts.orglibretexts.org

trans-4-tert-butylcyclohexyl derivatives: In the trans-isomer, the leaving group is in an equatorial position. There are no β-hydrogens that are anti-periplanar to an equatorial leaving group. For an E2 reaction to occur, the molecule would need to adopt a conformation with an axial leaving group, which would force the bulky tert-butyl group into a highly unfavorable axial position. libretexts.orglibretexts.org As a result, the E2 reaction for the trans-isomer is extremely slow. stackexchange.combrainly.com

E1 Pathway: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. iitk.ac.in The rate-determining first step is the spontaneous departure of the leaving group to form the carbocation. The second step is the removal of a β-proton by a weak base (often the solvent). Unlike the E2 reaction, the E1 pathway does not have a strict anti-periplanar requirement. chemistrysteps.com

For trans-4-tert-butylcyclohexyl derivatives, where the E2 pathway is strongly disfavored, the E1 mechanism can become competitive, particularly under solvolysis conditions (e.g., in ethanol (B145695) with no strong base). stackexchange.comspcmc.ac.in The reaction is slow because it involves the formation of a secondary carbocation, but it provides a viable pathway for elimination that bypasses the stereoelectronic constraints of the E2 mechanism. stackexchange.comspcmc.ac.in

Isomer ConfigurationLeaving Group PositionE2 Reaction Rate (with strong base)E1 Reaction (Solvolysis)Primary Rationale
cis-Isomer AxialFastPossible, but outcompeted by E2Favorable anti-periplanar (diaxial) geometry for E2 is readily accessible. libretexts.org
trans-Isomer EquatorialVery SlowOccursAnti-periplanar geometry for E2 is energetically inaccessible; E1 pathway is an alternative. stackexchange.comspcmc.ac.in

Stereoelectronic Requirements for Elimination: Anti-Periplanar Geometry

Elimination reactions, particularly the E2 mechanism, are highly dependent on the spatial arrangement of the leaving group and the proton being abstracted. The most favorable arrangement for an E2 reaction is an anti-periplanar geometry, where the hydrogen atom and the leaving group on adjacent carbons are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. masterorganicchemistry.comkhanacademy.org

In cyclohexane systems, this anti-periplanar requirement translates to a trans-diaxial arrangement. libretexts.orglibretexts.org This means that both the leaving group and the hydrogen atom must occupy axial positions for the E2 elimination to proceed efficiently. masterorganicchemistry.comlibretexts.orglibretexts.org If either the leaving group or the beta-hydrogen is in an equatorial position, E2 elimination is significantly hindered or does not occur at all. libretexts.orglibretexts.orgochemtutor.com

The presence of a bulky tert-butyl group on the cyclohexane ring forces it to predominantly adopt a chair conformation where the tert-butyl group is in the equatorial position to minimize steric strain. ochemtutor.comlibretexts.org This conformational locking has profound implications for elimination reactions. If the leaving group on an adjacent carbon is forced into an equatorial position, the rate of E2 elimination will be very slow or negligible. ochemtutor.com Conversely, if the leaving group is locked in an axial position, and there is a trans-diaxial hydrogen available, the E2 reaction will be fast. ochemtutor.com

The stereochemical requirement for a trans-diaxial arrangement can even override Zaitsev's rule, which predicts the formation of the most substituted alkene. libretexts.orglibretexts.org If the hydrogen that would lead to the Zaitsev product is not in a trans-diaxial position relative to the leaving group, the elimination will proceed via abstraction of a different, suitably oriented proton, leading to a less substituted, or anti-Zaitsev, product. libretexts.orglibretexts.orglibretexts.org

Kinetic Studies of Elimination Processes in Substituted Cyclohexanes

Kinetic studies of elimination reactions in substituted cyclohexanes provide quantitative evidence for the stereoelectronic requirements discussed above. The rate of an E2 reaction is directly influenced by the concentration of the conformer that allows for the necessary anti-periplanar geometry.

For instance, the elimination of HCl from neomenthyl chloride is 200 times faster than from its stereoisomer, menthyl chloride. libretexts.orglibretexts.org In neomenthyl chloride, the chlorine atom is in an axial position in the most stable conformation, perfectly set up for E2 elimination with an axial hydrogen on an adjacent carbon. libretexts.orglibretexts.org In contrast, for menthyl chloride, the chlorine is in an equatorial position in its most stable conformation. For elimination to occur, the ring must flip to a less stable conformation where the chlorine becomes axial. libretexts.orglibretexts.org This energetic barrier results in a significantly slower reaction rate.

Similarly, studies on 1-bromo-4-tert-butylcyclohexane (B3151265) isomers show a dramatic difference in reactivity. The cis-isomer, where the bromine is axial, undergoes rapid elimination. The trans-isomer, with an equatorial bromine, reacts much more slowly because it must adopt a highly strained conformation to place the bromine in an axial position for elimination. libretexts.orglibretexts.org

These kinetic studies highlight that the reaction rate is not only dependent on the nature of the base and the leaving group but is also critically controlled by the conformational preferences of the cyclohexane ring and the ability to achieve the required trans-diaxial arrangement for the E2 transition state. libretexts.org

Table 1: Relative Elimination Rates in Substituted Cyclohexanes

Compound Leaving Group Position (Stable Conformer) Relative Rate of E2 Elimination Major Product
Neomenthyl chloride Axial 200 3-Menthene (Zaitsev)
Menthyl chloride Equatorial 1 2-Menthene (anti-Zaitsev)
cis-1-Bromo-4-tert-butylcyclohexane Axial Fast 4-tert-Butylcyclohexene (B1265666)

Other Derivatization Reactions and Mechanistic Insights

1,2-Diols, such as this compound, can be protected by converting them into cyclic ketals (or acetals if derived from an aldehyde). This reaction typically involves treating the diol with a ketone (like acetone) or an aldehyde in the presence of an acid catalyst. acs.orglibretexts.orgpearson.com

The mechanism for ketal formation involves several key steps:

Protonation of the carbonyl: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

Protonation and loss of water: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.orgwikipedia.org

Intramolecular cyclization: The second hydroxyl group of the diol then attacks the resulting carbocation in an intramolecular fashion, forming the five-membered dioxolane ring. libretexts.org

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic ketal. libretexts.orgmasterorganicchemistry.com

The formation of the cyclic ketal is a reversible process. To drive the reaction to completion, the water formed during the reaction is typically removed, for example, by using a Dean-Stark apparatus. libretexts.orgwikipedia.org The rigid conformation of the 4-tert-butylcyclohexane ring system can influence the rate and equilibrium of this reaction.

While this compound itself doesn't directly form allylic adducts, it can be a precursor to molecules that do. For example, elimination of one of the hydroxyl groups (after conversion to a better leaving group) can generate an allylic alcohol. This allylic alcohol can then undergo further reactions to form various adducts.

A key reaction for forming allylic adducts is the iridium-catalyzed asymmetric allylic alkylation. acs.org This method allows for the enantioselective introduction of a new substituent at the allylic position, establishing a chiral center with high efficiency. acs.org The mechanism generally involves the formation of a π-allyl iridium complex, which is then attacked by a nucleophile.

Under acidic conditions, 1,2-diols can undergo rearrangement reactions, the most famous of which is the pinacol (B44631) rearrangement. libretexts.org This reaction involves the migration of a group (alkyl or hydrogen) to an adjacent carbocation center, resulting in a ketone or aldehyde.

For a cyclohexane-1,2-diol, the mechanism proceeds as follows:

One of the hydroxyl groups is protonated by the acid catalyst.

This protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation.

A group on the adjacent carbon (bearing the other hydroxyl group) then migrates to the carbocation center. This migration can occur with an anti-periplanar relationship to the departing water molecule. stackexchange.com

The migration is often concerted with the departure of the leaving group to avoid the formation of a high-energy secondary carbocation. stackexchange.com

The migration results in a new carbocation that is stabilized by the adjacent oxygen atom.

Deprotonation of the remaining hydroxyl group forms a carbonyl group, yielding the final rearranged product. libretexts.org

In the case of cyclohexane-1,2-diols, this rearrangement can lead to a ring contraction, forming a cyclopentyl carbaldehyde. stackexchange.com The relative stereochemistry of the hydroxyl groups and the conformational constraints of the ring will determine which group migrates and the resulting product distribution. stackexchange.com For instance, if a C-C bond of the ring is anti-periplanar to the departing hydroxyl group, ring contraction is a likely outcome. stackexchange.com

Other intramolecular rearrangements can also occur, sometimes involving more complex pathways or the participation of external reagents that facilitate the process. youtube.comwikipedia.org For example, the Favorskii rearrangement can occur in halo-ketones derived from diols, leading to ring contraction. youtube.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-tert-Butylcyclohexene
Neomenthyl chloride
Menthyl chloride
3-Menthene
2-Menthene
cis-1-Bromo-4-tert-butylcyclohexane
trans-1-Bromo-4-tert-butylcyclohexane
Acetone
Cyclopentyl carbaldehyde

Theoretical and Computational Chemistry Approaches to 4 Tert Butylcyclohexane 1,2 Diol

Molecular Mechanics and Empirical Force Field Calculations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of molecules. By employing empirical force fields, these methods calculate the steric energy of different conformations, allowing for the identification of the most stable arrangements.

Strain Energy Analysis and Conformational Energy Minimization (e.g., MM2, MM3, MM4, AFF, SFF)

Strain energy is a key concept in conformational analysis, representing the increase in potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles, as well as non-bonded interactions. encyclopedia.pubwikipedia.org In cyclohexanes, the chair conformation typically minimizes this strain. However, the presence of bulky substituents like the tert-butyl group can introduce significant steric strain, particularly in axial positions, leading to what is known as 1,3-diaxial strain. wikipedia.org

Various force fields, such as the Allinger force fields (MM2, MM3, MM4) and others like the Schleyer force field (SFF), have been used to perform strain energy analysis and conformational energy minimization on substituted cyclohexanes. researchgate.net These calculations involve systematically altering the geometry of the molecule to find the lowest energy conformation. For instance, in a related compound, cis-1,4-di-tert-butylcyclohexane, MM2 calculations were used to determine the local minimum energy of its boat and chair conformations. The initial chair conformation had a very high steric energy, which upon minimization using MM2, shifted to a more stable stretched-chair conformation with a significantly lower steric energy. Further manipulation into a boat conformation and subsequent energy minimization led to a twist-boat structure as the lowest energy form.

Force field calculations on cis-1,2-di-tert-butylcyclohexane have indicated the existence of two distinct chair conformers. researchgate.net These empirical methods are valuable for predicting the relative stabilities of different isomers and conformers by quantifying the strain associated with each.

Prediction of Conformational Preferences and Energy Differences

Molecular mechanics calculations are instrumental in predicting the preferred conformations and the energy differences between them. For cis-1,4-di-tert-butylcyclohexane, a molecule with similar steric considerations, the twist-boat conformation is found to be more stable than the chair conformation. doubtnut.comyoutube.com Molecular mechanics calculations for this compound showed the twist-boat conformer to be approximately 0.5 kcal/mol lower in energy than the chair conformer. This counterintuitive result, where the usually less stable twist-boat predominates, is due to the severe 1,3-diaxial interactions that would occur in the chair form, forcing one of the bulky tert-butyl groups into an unfavorable axial position. youtube.com

Studies on cis-1,2-di-tert-butylcyclohexane using the Engler force field predicted an energy difference of 4.82 kJ mol−1 between its two chair conformers. researchgate.net Similarly, both the Allinger (AFF) and Schleyer (SFF) force fields have been shown to provide useful results for energy differences in tert-butyl substituted cyclohexanes, with SFF showing better correlation with experimental values. researchgate.net These computational predictions highlight the delicate balance of steric forces that dictates the conformational landscape of such molecules.

Quantum Chemical Methods

Quantum chemical methods provide a more rigorous theoretical treatment of molecular systems by solving the Schrödinger equation. These methods can be broadly categorized into ab initio and density functional theory (DFT) approaches.

Ab Initio Calculations (e.g., Hartree-Fock, HF/6-311+G) for Geometry Optimization and Energetics*

Ab initio calculations, such as the Hartree-Fock (HF) method, are derived directly from theoretical principles without the inclusion of experimental data. The HF method, particularly with extensive basis sets like 6-311+G*, has been employed to optimize the geometries and determine the energetics of substituted cyclohexanes. nih.govresearchgate.net

For cis-1,4-di-tert-butylcyclohexane, ab initio calculations up to the HF/6-311+G* level were used to obtain molecular symmetries, relative free energies, enthalpies, and entropies for its low-energy conformations. nih.govresearchgate.net These calculations also helped in assigning 13C NMR signals by computing chemical shifts. nih.govresearchgate.net The boat conformation was identified and optimized as a transition state using these methods. nih.govresearchgate.net

In studies of other cyclohexane (B81311) derivatives, ab initio methods at the RHF, MP2, and QCISD levels with 6-311G* and 6-311+G* basis sets have been used to calculate the relative energies of conformers. researchgate.net These high-level calculations provide a detailed understanding of the electronic and steric effects that govern conformational stability.

Density Functional Theory (DFT) Applications in Structural and Mechanistic Investigations

Density Functional Theory (DFT) has become a widely used quantum chemical method due to its balance of accuracy and computational cost. DFT is effective for investigating the structure and reaction mechanisms of complex molecules.

In a study of 1,2-CHCAA (a cyclohexane derivative), DFT calculations using the B3LYP-GD3/6-31G(d,p) basis set were performed to optimize the geometry and calculate the energy of various conformations, including chair and twisted boat forms, as well as transition states. acs.org These calculations were crucial in understanding the degradation mechanism of the molecule. acs.org

DFT has also been applied to study the synthesis of limonene-1,2-diol from the hydrolysis of limonene (B3431351) oxide, using the B3LYP-D3/6-31+G(d,p) method to explain the observed regioselectivity. researchgate.net Furthermore, DFT has been used to investigate the structure of other complex molecules containing tert-butyl and cyclohexane moieties, such as tert-butyl 4-([1,1ʹ-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, where it was used alongside experimental techniques to elucidate the crystal structure. researchgate.net

Modeling Dynamic Processes and Transition States

Computational chemistry is a powerful tool for modeling dynamic processes like ring inversion and for locating the transition states associated with these conformational changes.

For cis-1,4-di-tert-butylcyclohexane, dynamic NMR spectroscopy combined with computational methods like MM3, MM4, and ab initio calculations (up to HF/6-311+G*) has been used to study the interconversion between the chair and twist-boat conformations. nih.govresearchgate.net These studies determined the free-energy barriers for this process. nih.govresearchgate.net A boat conformation was identified and optimized as a transition state in these interconversions. nih.govresearchgate.net

The investigation of reaction paths for the interconversion of chair conformers in cis-1,2-di-tert-butylcyclohexane involved exploring the forced rotation of the tert-butyl groups, leading to the identification of six transition states in a complex energy landscape. researchgate.net In another study on a cyclohexane derivative, DFT calculations were used to map out the degradation routes and identify suitable conformations at each step, including the transition states between them. acs.org Such modeling provides a detailed picture of the energy barriers and pathways for conformational changes, which is essential for understanding the reactivity and properties of these molecules.

Interactive Data Table: Conformational Energy of cis-1,4-di-tert-butylcyclohexane

ConformationMolecular Mechanics Energy (kcal/mol)
Chair24.5919
Twist-Boat23.9937

Data sourced from molecular mechanics calculations on cis-1,4-di-tert-butylcyclohexane, a structurally related compound, to illustrate the relative energies of different conformations.

Interactive Data Table: Calculated Energy Differences for cis-1,2-di-tert-butylcyclohexane Conformers

Force FieldEnergy Difference (kJ/mol)
Engler4.82

This table shows the calculated energy difference between the two chair conformers of cis-1,2-di-tert-butylcyclohexane using the Engler force field. researchgate.net

Characterization of Reaction Intermediates and Transition State Structures

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transient species such as reaction intermediates and transition states. For 4-tert-butylcyclohexane-1,2-diol, theoretical studies can provide a detailed picture of reaction pathways, helping to understand reactivity and selectivity.

While specific computational studies on the reaction intermediates and transition states of this compound are not readily found in the public domain, general principles can be illustrated through studies of similar cyclic diol systems. For instance, the pinacol (B44631) rearrangement, a common reaction of 1,2-diols, has been the subject of ab initio investigations. yu.edu.jo In these studies, the mechanism of rearrangement of protonated 1,2-diols is explored, comparing a stepwise mechanism involving a carbocation intermediate with a concerted mechanism proceeding through a bridged transition state. yu.edu.jo Computational methods like G3 theory have been used to determine the activation energies for these pathways, indicating that for many simple diols, the concerted mechanism is energetically favored. yu.edu.jo

Another relevant area of study is the deoxydehydration (DODH) of cyclic diols. A computational study on the vanadium-catalyzed DODH of cyclic trans-diols has been conducted using Density Functional Theory (DFT). nih.govchemrxiv.org This study elucidated a complex reaction mechanism involving stepwise cleavage of the C-O bonds via a triplet state, which was supported by experimental observations. nih.govchemrxiv.org The calculations were able to identify and characterize key intermediates and transition states along the reaction coordinate, providing insights into the stereochemical requirements of the reaction. nih.gov

In the context of this compound, computational methods could be applied to investigate a variety of reactions, such as oxidation, esterification, or etherification. For example, in a hypothetical oxidation reaction, DFT calculations could be used to model the approach of an oxidizing agent and to locate the transition state for the removal of a hydrogen atom. The geometry of this transition state, including bond lengths and angles, as well as its energy, would provide crucial information about the reaction rate and the factors influencing it. Similarly, the structures of any intermediates, such as radicals or carbocations, could be optimized to understand their stability and subsequent reactivity.

Reaction TypeModel SystemComputational MethodKey Findings
Pinacol RearrangementSimple 1,2-diolsG3 ab initioConcerted mechanism is often favored over a stepwise mechanism involving a carbocation intermediate. yu.edu.jo
DeoxydehydrationCyclic trans-diolsDFT (M06-L)A stepwise mechanism involving a triplet state is energetically feasible for the cleavage of C-O bonds. nih.govchemrxiv.org

Table 2: Representative Computational Studies of Diol Reactions

The application of these theoretical approaches to this compound would allow for a detailed, atomistic understanding of its chemical behavior, guiding synthetic efforts and the development of new applications.

Advanced Applications and Synthetic Utility of 4 Tert Butylcyclohexane 1,2 Diol and Its Analogs

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral variants of 4-tert-butylcyclohexane-1,2-diol serve as effective chiral auxiliaries, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the diol, amplified by the conformational rigidity imparted by the tert-butyl group, creates a highly stereochemically biased environment, guiding the approach of reagents to one face of the molecule over the other.

While direct and extensive examples for this compound as a primary chiral auxiliary are not abundantly reported in readily accessible literature, the closely related (S,S)-cyclohexane-1,2-diol has been successfully employed as a chiral auxiliary in the asymmetric synthesis of α,α-disubstituted α-amino acids. In these syntheses, the diol forms a chiral acetal (B89532) with β-keto esters, leading to highly diastereoselective alkylation reactions. This suggests a strong potential for the 4-tert-butyl analog to exhibit even higher levels of stereocontrol due to its increased steric bulk.

Furthermore, chiral diols are foundational in the synthesis of a wide array of chiral ligands for asymmetric catalysis. These diols can be transformed into phosphine, amine, or mixed donor ligands that coordinate to transition metals, forming catalysts for reactions such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation. The predictable geometry of the 4-tert-butylcyclohexane backbone in such ligands is crucial for creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.

Building Blocks for Complex Molecular Architectures in Organic Synthesis

The rigid framework of this compound makes it an excellent starting material for the synthesis of complex and highly substituted cyclohexane (B81311) derivatives, as well as a precursor for specialized polymers.

Preparation of Substituted Cyclohexane Derivatives

The synthesis of polysubstituted cyclohexanes is of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. The this compound core provides a reliable platform for the stereocontrolled introduction of multiple functional groups. The tert-butyl group acts as a conformational lock, ensuring that substituents are placed in predictable axial or equatorial positions. nih.govrsc.org

Starting from 4-tert-butylcyclohexanone (B146137), a variety of derivatives can be synthesized through standard organic transformations. researchgate.netnih.gov For instance, reduction of the ketone can lead to the corresponding alcohol, which can then be further functionalized. The diol itself can be prepared from the ketone and serves as a versatile intermediate. The hydroxyl groups can be converted into leaving groups for nucleophilic substitution, or they can be oxidized to introduce further carbonyl functionalities, paving the way for a diverse range of substituted cyclohexane structures. The predictable stereochemistry of these reactions is a key advantage offered by this system.

Precursors for Bifunctional Monomers and Specialized Polymers

Diols are fundamental building blocks for polyesters and polyurethanes. This compound, as a bifunctional monomer, can be incorporated into polymer chains to impart specific properties. The rigidity and bulk of the tert-butylcyclohexane (B1196954) unit can significantly influence the thermal and mechanical properties of the resulting polymers. For example, incorporating such rigid, non-planar structures into a polymer backbone can increase the glass transition temperature (Tg) and enhance the dimensional stability of the material.

While specific data on polymers derived directly from this compound is not widespread, the principle is well-established with analogous cyclic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM). The stereochemistry of the diol (cis vs. trans) can also play a critical role in determining the polymer's properties, such as its crystallinity and melting point. researchgate.netnih.gov This highlights the potential of this compound as a monomer for creating specialized polymers with tailored characteristics.

Structure-Activity Relationship (SAR) Studies in Derivatives (e.g., Platinum Complexes)

The 4-tert-butylcyclohexane framework has proven to be a valuable tool in structure-activity relationship (SAR) studies, particularly in the development of platinum-based anticancer agents. The diamine analog, 4-tert-butyl-1,2-diaminocyclohexane, derived from the diol, can serve as a ligand for platinum, forming complexes with potential therapeutic applications.

Influence of Diol Stereochemistry on Derivative Properties and Efficacy

The stereochemistry of the ligand in platinum complexes is a critical determinant of their biological activity. Studies on platinum complexes with various isomers of 1,2-diaminocyclohexane (DACH) have demonstrated that subtle changes in the spatial arrangement of the amine groups can lead to significant differences in antitumor efficacy. nih.govnih.gov

For instance, in a series of platinum(IV) complexes containing the DACH ligand, the antitumor activity was found to be highly dependent on the specific isomer of DACH used. The (R,R)-DACH isomer often exhibited superior activity against certain cancer cell lines compared to the (S,S) or cis isomers. nih.gov This is attributed to the specific way each stereoisomer interacts with DNA, the primary target of these drugs. The orientation of the amine groups, dictated by the cyclohexane ring's conformation, influences the geometry of the platinum-DNA adducts formed, which in turn affects the cellular response.

Below is a table summarizing the isomeric variations of DACH-Platinum(IV) complexes and their observed efficacy rankings against different tumor models, illustrating the profound impact of stereochemistry. nih.gov

Ligand CombinationL1210/0 Efficacy RankingL1210/DDP Efficacy RankingB16 Melanoma Efficacy RankingM5076 Reticulosarcoma Efficacy Ranking
Axial Chloro, Equatorial 1,1-cyclobutanedicarboxylatoR,R > cis > S,SS,S > R,R > cisR,R = S,S > cisR,R = S,S = cis

This data underscores the critical role that the stereochemistry of the cyclohexane-based ligand plays in the antitumor activity of platinum complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.